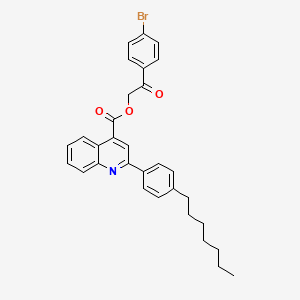![molecular formula C11H12BrNO3S B12049770 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(4-溴苯基)氨基甲酰基]甲基}硫代)丙酸 是一种有机化合物,分子式为 C11H12BrNO3S。其特征在于存在一个溴苯基、一个氨基甲酰基和一个硫代基,连接到丙酸主链上。
准备方法
合成路线和反应条件: 2-({[(4-溴苯基)氨基甲酰基]甲基}硫代)丙酸的合成通常涉及在受控条件下使 4-溴苯胺与巯基乙酸反应。该反应在合适的催化剂和溶剂(如二氯甲烷)存在下进行,温度约为 0-5°C。 然后用氨基甲酰化试剂(如光气或羰基二咪唑)处理所得中间体,得到最终产物 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如重结晶和色谱法 .
反应类型:
氧化: 该化合物可以发生氧化反应,尤其是在硫代基处,导致形成亚砜或砜。
还原: 还原反应可以靶向氨基甲酰基,将其转化为胺。
取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。
常见试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 采用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要产品:
氧化: 亚砜或砜。
还原: 胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物.
4. 科研应用
2-({[(4-溴苯基)氨基甲酰基]甲基}硫代)丙酸 在科研中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为各种疾病的候选药物的潜力。
科学研究应用
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用机制
2-({[(4-溴苯基)氨基甲酰基]甲基}硫代)丙酸的作用机制涉及其与特定分子靶标的相互作用。溴苯基可以与蛋白质中的疏水口袋相互作用,而氨基甲酰基可以与氨基酸残基形成氢键。硫代基可能参与氧化还原反应,影响该化合物的整体活性。 这些相互作用可以调节各种生物途径,导致该化合物观察到的效果 .
类似化合物:
2-(4-溴苯基)丙酸: 共享溴苯基,但缺少氨基甲酰基和硫代基。
2-({[(3-溴苯基)氨基甲酰基]甲基}硫代)乙酸: 结构相似,但苯环上溴原子的位置不同.
独特性: 2-({[(4-溴苯基)氨基甲酰基]甲基}硫代)丙酸 的独特性在于其官能团的组合,赋予其特定的化学反应性和生物活性。 氨基甲酰基和硫代基的存在使其与其他溴苯基衍生物区分开来,为化学修饰和应用提供了独特的机会 .
相似化合物的比较
2-(4-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the carbamoyl and sulfanyl groups.
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure but with a different position of the bromine atom on the phenyl ring.
Uniqueness: 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamoyl and sulfanyl groups distinguishes it from other bromophenyl derivatives, providing unique opportunities for chemical modifications and applications .
属性
分子式 |
C11H12BrNO3S |
|---|---|
分子量 |
318.19 g/mol |
IUPAC 名称 |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
CBJPEGRDIKVMIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)
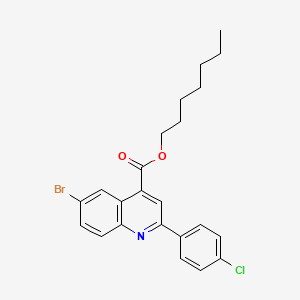

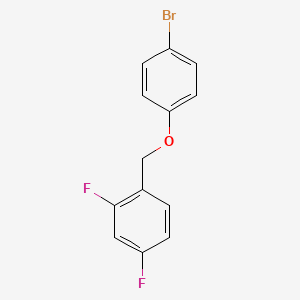
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
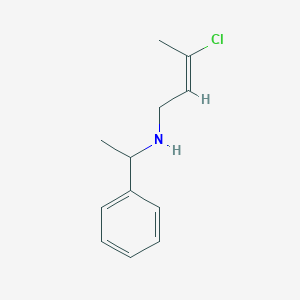
![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
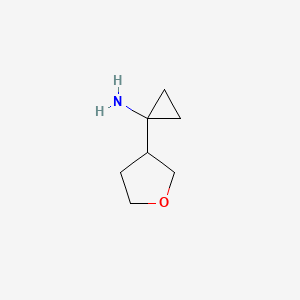
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
